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Compound of Interest

Compound Name: 3-Bromo-5-nitrotoluene

Cat. No.: B1266673 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-
nitrotoluene (CAS No. 52488-28-5), a halogenated aromatic nitro compound.[1] This

document is intended for researchers, scientists, and professionals in the field of drug

development and organic synthesis, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties:

Chemical Name: 3-Bromo-5-nitrotoluene

Synonyms: 1-Bromo-3-methyl-5-nitrobenzene[2][3]

Molecular Formula: C₇H₆BrNO₂[1][3][4][5][6]

Molecular Weight: 216.03 g/mol [2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[7] The expected ¹H and ¹³C NMR spectral data for 3-Bromo-5-nitrotoluene,

dissolved in a suitable deuterated solvent such as CDCl₃, are summarized below. The chemical

shifts are estimated based on the additive effects of the bromo, nitro, and methyl substituents

on a benzene ring.
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¹H NMR Spectral Data (Estimated)
The ¹H NMR spectrum is expected to show signals for three aromatic protons and three methyl

protons.

Proton Assignment
Estimated Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 ~ 8.1
Triplet (t) or Doublet of

Doublets (dd)
J ≈ 1.5 - 2.0

H-4 ~ 7.9
Triplet (t) or Doublet of

Doublets (dd)
J ≈ 1.5 - 2.0

H-6 ~ 7.8
Triplet (t) or Doublet of

Doublets (dd)
J ≈ 1.5 - 2.0

-CH₃ ~ 2.5 Singlet (s) N/A

Note: The aromatic protons are distinct and will appear as closely spaced multiplets (likely

triplets or doublets of doublets due to small meta-coupling).

¹³C NMR Spectral Data (Estimated)
The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in

the molecule.

Carbon Assignment Estimated Chemical Shift (δ, ppm)

C-5 (C-NO₂) ~ 148

C-1 (C-CH₃) ~ 140

C-3 (C-Br) ~ 122

C-2 ~ 130

C-4 ~ 125

C-6 ~ 118

-CH₃ ~ 21
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Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The

spectrum of 3-Bromo-5-nitrotoluene is expected to exhibit characteristic absorption bands

corresponding to its aromatic, nitro, and bromo functionalities.[4]

IR Spectral Data
Vibrational Mode

Expected Absorption Range

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Asymmetric NO₂ Stretch 1550 - 1530 Strong

Symmetric NO₂ Stretch 1355 - 1345 Strong

Aromatic C=C Stretch 1600 - 1450 Medium-Strong

C-N Stretch 880 - 840 Medium

C-Br Stretch 680 - 515 Medium-Strong

C-H Out-of-plane Bending 900 - 680 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural confirmation.[2]

MS Data
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m/z Value Assignment Notes

215 / 217 [M]⁺

Molecular ion peak. The

presence of two peaks with an

approximate 1:1 intensity ratio

is characteristic of a bromine-

containing compound (⁷⁹Br

and ⁸¹Br isotopes).

185 / 187 [M - NO]⁺ Loss of nitric oxide.

169 / 171 [M - NO₂]⁺ Loss of the nitro group.

90 [C₇H₆]⁺ Loss of Br and NO₂.

Note: The fragmentation of aromatic nitro compounds can be complex. The values above

represent plausible major fragments.[8]

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic

compound like 3-Bromo-5-nitrotoluene.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-nitrotoluene in 0.5-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol
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Sample Preparation (Thin Solid Film): Dissolve a small amount (~2-5 mg) of the solid sample

in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[9]

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and

acquire the spectrum. A background spectrum of the clean salt plate should be taken first

and subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC)

inlet. The sample is vaporized and carried by an inert gas through the GC column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron Impact (EI) is a common ionization method where high-energy electrons

bombard the molecule, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer.

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 3-Bromo-
5-nitrotoluene using the described spectroscopic techniques.
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Workflow for Structural Elucidation
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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